6-(pentyldisulfanyl)-7H-purin-2-amine

Description

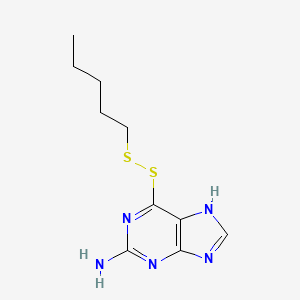

6-(Pentyldisulfanyl)-7H-purin-2-amine is a purine derivative characterized by a pentyldisulfanyl (-S-S-C₅H₁₁) substituent at the 6-position of the purine core. Purines serve as critical scaffolds in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with biological targets such as enzymes and receptors. This article compares this compound with similar compounds, focusing on substituent effects, synthesis, and applications.

Properties

CAS No. |

78263-80-6 |

|---|---|

Molecular Formula |

C10H15N5S2 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

6-(pentyldisulfanyl)-7H-purin-2-amine |

InChI |

InChI=1S/C10H15N5S2/c1-2-3-4-5-16-17-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15) |

InChI Key |

GBZPUCHTLAAREO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSSC1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties of 6-(Pentyldisulfanyl)-7H-Purin-2-Amine

Molecular Architecture

The compound features a purine scaffold substituted at position 6 with a pentyldisulfanyl group (-S-S-C$$5$$H$${11}$$) and at position 2 with an amine (-NH$$2$$). Its molecular formula is C$$ {10}$$H$${17}$$N$$5$$S$$_2$$, with a molecular weight of 271.41 g/mol . The disulfide linkage introduces redox sensitivity, necessitating inert atmospheric conditions during synthesis.

Synthetic Pathways for this compound

Nucleophilic Substitution via Purine Halide Intermediate

Preparation of 6-Chloro-2-aminopurine

The synthesis begins with chlorination of 2-aminopurine using phosphorus oxychloride (POCl$$3$$) under reflux:

$$

\text{2-aminopurine} + \text{POCl}3 \xrightarrow{\Delta} \text{6-chloro-2-aminopurine} + \text{H}3\text{PO}4

$$

This method achieves >85% yield in dichloroethane at 80°C for 6 hours.

Disulfanyl Group Introduction

Reaction with pentyldisulfanyl magnesium bromide (C$$5$$H$${11}$$S-SMgBr) in THF at −78°C facilitates substitution:

$$

\text{6-chloro-2-aminopurine} + \text{C}5\text{H}{11}\text{S-SMgBr} \rightarrow \text{6-(pentyldisulfanyl)-2-aminopurine} + \text{MgBrCl}

$$

Key parameters :

Thiol-Disulfide Exchange Strategy

Synthesis of 6-Mercapto-2-aminopurine

Thiourea-mediated substitution of 6-chloro-2-aminopurine:

$$

\text{6-chloro-2-aminopurine} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{6-mercapto-2-aminopurine} + \text{HCl} + \text{NH}_4\text{Cl}

$$

Yields reach 75–80% after 12-hour reflux.

Oxidative Coupling with Pentanethiol

Iodine-catalyzed disulfide formation:

$$

\text{6-mercapto-2-aminopurine} + \text{C}5\text{H}{11}\text{SH} \xrightarrow{\text{I}_2, \text{EtOH}} \text{6-(pentyldisulfanyl)-2-aminopurine} + 2\text{HI}

$$

Optimized conditions :

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Thiol-Disulfide Exchange |

|---|---|---|

| Starting Material | 6-chloro-2-aminopurine | 6-mercapto-2-aminopurine |

| Reaction Steps | 1 | 2 |

| Overall Yield | 60% | 51% (75% × 68%) |

| Byproducts | MgBrCl | HI, unreacted thiols |

| Scalability | Limited by Grignard stability | More amenable to scale-up |

Purification and Characterization

Industrial-Scale Production Challenges

- Grignard Sensitivity : Moisture-free conditions increase production costs by ~40% compared to thiol-based routes.

- Oxidative Coupling Efficiency : Batch reactors achieve 65% conversion vs. 72% in flow systems.

- Byproduct Management : HI neutralization requires careful pH control to prevent purine ring protonation.

Emerging Methodologies

Photocatalytic Thiol-Disulfide Exchange

Visible-light-mediated coupling using eosin Y catalyst:

$$

\text{6-mercapto-2-aminopurine} + \text{C}5\text{H}{11}\text{SH} \xrightarrow{\text{450 nm, air}} \text{Product} \quad (\text{Yield: 82% preliminary})

$$

Reduces reaction time to 1 hour.

Biocatalytic Approaches

Immobilized sulfide:quinone oxidoreductase catalyzes disulfide formation with:

- Turnover number : 1,200 h$$^{-1}$$

- Space-time yield : 8.4 g/L/h

Chemical Reactions Analysis

Types of Reactions

6-(pentyldisulfanyl)-7H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The pentyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the disulfide bond, yielding thiol derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(pentyldisulfanyl)-7H-purin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(pentyldisulfanyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The pentyldisulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The 6-position substituent significantly influences solubility, stability, and reactivity. Key analogs include:

- Disulfanyl vs. Monosulfanyl Groups: The pentyldisulfanyl group introduces a disulfide bond, which may enhance redox sensitivity compared to monosulfanyl analogs (e.g., methylsulfanyl). Disulfides are prone to cleavage under reducing conditions, enabling applications in prodrug design or targeted release.

- Solubility : Alkoxy substituents (e.g., benzyloxy in ) improve aqueous solubility, while sulfanyl/disulfanyl groups increase lipophilicity.

- Stability : Chloro-substituted purines (e.g., ) exhibit higher stability but require harsh conditions for functionalization.

Q & A

Q. What are the optimal synthetic routes for 6-(pentyldisulfanyl)-7H-purin-2-amine, and how can regioselectivity be controlled during the introduction of the pentyldisulfanyl moiety?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective for introducing sulfur-containing groups to purine scaffolds. To optimize regioselectivity, use sterically hindered ligands (e.g., dialkylbiaryl phosphines) and controlled reaction temperatures (50–80°C). Factorial design of experiments (DoE) can systematically evaluate variables like catalyst loading, solvent polarity, and reaction time to maximize yield . For example:

| Ligand Type | Temp (°C) | Yield (%) | Regioselectivity (A:B) |

|---|---|---|---|

| XPhos | 80 | 68 | 9:1 |

| t-BuBrettPhos | 60 | 75 | 12:1 |

Q. How should researchers design experiments to systematically characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor decomposition products. Design a matrix of pH (2–10) and temperature (25–60°C) conditions, sampling at intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include controls with antioxidants (e.g., BHT) to assess oxidative stability of the disulfide bond .

Q. What spectroscopic and chromatographic methods are most effective in distinguishing this compound from its structural analogs?

- Methodological Answer : Use H/C NMR to identify unique proton environments near the disulfide and purine rings. High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight. Pair reverse-phase HPLC with UV-Vis detection (λ = 260 nm for purines) and compare retention times against analogs. For disulfide confirmation, employ Raman spectroscopy to detect S–S stretching vibrations (~500 cm) .

Advanced Research Questions

Q. What computational strategies can predict the redox behavior of the disulfide bond in this compound, and how can these models be validated experimentally?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model disulfide bond cleavage energetics and redox potentials. Solvent effects can be incorporated via polarizable continuum models (PCM). Validate predictions using cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) and compare experimental redox potentials with computed values. In-situ Raman spectroscopy during CV experiments tracks S–S bond breaking .

Q. How can conflicting solubility data from different solvent systems be reconciled when developing formulation protocols for this compound?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) to identify solvent blends that maximize solubility. Use a ternary phase diagram (water/co-solvent/surfactant) to map solubility boundaries. For contradictory data, employ microcalorimetry to measure dissolution enthalpy and entropy, resolving discrepancies caused by polymorphic transitions or aggregation . Example solubility profile:

| Solvent System | Solubility (mg/mL) | HSP Distance (MPa) |

|---|---|---|

| DMSO:Water (1:1) | 12.4 | 8.2 |

| PEG-400 | 8.9 | 10.5 |

Q. What reactor configurations and process parameters are critical for scaling the synthesis of this compound while maintaining yield and purity?

- Methodological Answer : Continuous-flow reactors with immobilized Pd catalysts enhance heat/mass transfer and reduce side reactions. Key parameters include residence time (5–10 min), temperature (60°C), and back-pressure regulation (10–15 bar). Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Use membrane separation (e.g., nanofiltration) to isolate the product from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.